4-Fluoro-1-methyl-2-(2,2,2-trifluoroethyl)benzene
Overview
Description
4-Fluoro-1-methyl-2-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C9H8F4 and a molecular weight of 192.15 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl group, and a trifluoroethyl group attached to a benzene ring. It is commonly used in proteomics research and has various applications in scientific research .
Preparation Methods
The synthesis of 4-Fluoro-1-methyl-2-(2,2,2-trifluoroethyl)benzene involves several steps, typically starting with the appropriate benzene derivative. One common method involves the trifluoromethylation of a suitable precursor using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst . The reaction conditions often require elevated temperatures and specific solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency .
Chemical Reactions Analysis
4-Fluoro-1-methyl-2-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other functional groups using reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The trifluoroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Fluoro-1-methyl-2-(2,2,2-trifluoroethyl)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-1-methyl-2-(2,2,2-trifluoroethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. The pathways involved often include inhibition or activation of enzymatic activity, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
4-Fluoro-1-methyl-2-(2,2,2-trifluoroethyl)benzene can be compared with other similar compounds, such as:
1-Fluoro-4-(2,2,2-trifluoroethyl)benzene: This compound has a similar structure but lacks the methyl group, which can affect its reactivity and applications.
1-Fluoro-2-methylbenzene: This compound has a methyl group but lacks the trifluoroethyl group, resulting in different chemical properties and uses.
1-Fluoro-4-(1-chloro-2,2,2-trifluoroethyl)benzene:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-fluoro-1-methyl-2-(2,2,2-trifluoroethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4/c1-6-2-3-8(10)4-7(6)5-9(11,12)13/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDHGBAIHPTQOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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